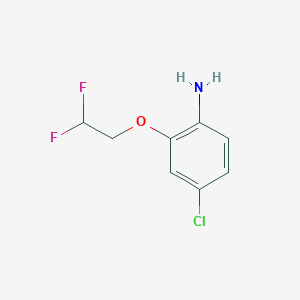

4-Chloro-2-(2,2-difluoroethoxy)aniline

Description

Molecular Formula: C₈H₉ClF₂NO Structural Features:

- Aniline backbone with a chlorine atom at the 4-position and a 2,2-difluoroethoxy group (-OCH₂CF₂) at the 2-position.

- The difluoroethoxy group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Key Properties: - Molecular Weight: 208.62 g/mol (calculated).

- Collision Cross Section (CCS): Predicted CCS values for adducts range from 136.8 Ų ([M-H]⁻) to 148.2 Ų ([M+Na]⁺), indicating moderate polarizability .

- Synthesis: Prepared via nucleophilic substitution or coupling reactions involving halogenated anilines and difluoroethanol derivatives .

Properties

IUPAC Name |

4-chloro-2-(2,2-difluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF2NO/c9-5-1-2-6(12)7(3-5)13-4-8(10)11/h1-3,8H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQNKCGPPXQHQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Chloro-2-(2,2-difluoroethoxy)aniline can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the ether linkage between the aniline and the difluoroethanol .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

4-Chloro-2-(2,2-difluoroethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-Chloro-2-(2,2-difluoroethoxy)aniline has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.

Medicine: It may serve as a precursor for the development of pharmaceutical agents. Its structural features are explored for designing drugs with specific biological activities.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,2-difluoroethoxy)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, influencing biochemical pathways related to disease processes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares substituent patterns and electronic effects:

Metabolic and Toxicological Profiles

- 4-Chloro-2-methylaniline: Metabolized to hydroxylamine intermediates (e.g., 5-chloro-2-hydroxylaminotoluene), which bind to DNA/RNA, inducing carcinogenicity in rats .

- Triflumizole Metabolites: Minor metabolites like 4-chloro-2-(trifluoromethyl)aniline suggest fluorinated substituents resist ring-opening, enhancing environmental persistence .

Data Tables

Table 1: Physical-Chemical Properties

Table 2: Metabolic Pathways

Biological Activity

4-Chloro-2-(2,2-difluoroethoxy)aniline is a chemical compound that has garnered attention for its potential biological activities. This article explores its biochemical interactions, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 221.62 g/mol. The compound features a chloro group and a difluoroethoxy substituent attached to an aniline structure, which may influence its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. These interactions can modulate enzymatic activities and influence various biochemical pathways. The compound may undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can further engage with cellular targets.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic pathways relevant to disease processes.

- Receptor Binding: It may bind to receptors, triggering physiological responses that could be therapeutic or toxic.

- Reactive Intermediates Formation: The oxidation of the compound can produce quinones or other derivatives that may exhibit distinct biological effects.

Anticancer Activity

Recent studies have examined the anticancer potential of derivatives related to this compound. For instance, compounds derived from similar structures demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cancer Cell Line | PGI (Percentage Growth Inhibition) |

|---|---|---|

| 6h | SNB-19 | 65.12 |

| 6h | NCI-H460 | 55.61 |

| 6h | SNB-75 | 54.68 |

| 6c | Gram-negative bacteria | MIC = 8 µg/mL |

These findings indicate that structural modifications can enhance the anticancer properties of related compounds, suggesting a promising avenue for drug development in oncology .

Toxicological Studies

Toxicological assessments have indicated that while this compound and its metabolites can interact with biomolecules, they do not significantly increase methaemoglobin levels or show mutagenic effects in certain assays. However, the potential for systemic toxicity exists due to the formation of reactive species during metabolic processes .

Case Studies

- Cancer Cell Line Sensitivity: A study evaluated multiple derivatives against nine different cancer cell lines as per National Cancer Institute protocols. The results demonstrated varying degrees of sensitivity among compounds, with certain substitutions yielding enhanced activity against specific types of cancer .

- Toxicity Assessment in Animal Models: In vivo studies on rats showed rapid metabolism and excretion of the compound without significant bioaccumulation. Acute toxicity tests revealed symptoms such as reduced activity but no mortality at high doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.